1,4-bis(3-bromophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-bromophenyl)benzene is an organic compound with the molecular formula C18H12Br2 It is a derivative of benzene, where two bromophenyl groups are attached to the 1 and 4 positions of the central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of biphenyl derivatives. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a widely used method for the synthesis of various biaryl compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-bromophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce extended biaryl systems.
Scientific Research Applications
1,4-Bis(3-bromophenyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4-bis(3-bromophenyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations through the interaction with catalysts and reagents. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups and the reaction conditions.
Comparison with Similar Compounds
1,4-Bis(3-bromophenyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-bromophenyl)benzene: This compound has three bromophenyl groups attached to a central benzene ring, making it more sterically hindered and potentially more reactive in certain reactions.
1,4-Dibromobenzene: This compound has two bromine atoms directly attached to the benzene ring, making it less complex than this compound but still useful in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1,4-bis(3-bromophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-5-1-3-15(11-17)13-7-9-14(10-8-13)16-4-2-6-18(20)12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQWEGTVSXLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455236 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95918-94-8 |
Source
|
Record name | 1,1':4',1''-Terphenyl, 3,3''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.